2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine
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Overview
Description
“2-Benzo[1,3]dioxol-5-ylmethyl-2H-pyrazol-3-ylamine” is a unique chemical compound with the empirical formula C11H11N3O2 . It has a molecular weight of 217.22 . The SMILES string representation of this compound is Nc1ccnn1Cc2ccc3OCOc3c2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string 1S/C11H11N3O2/c12-11-3-4-13-14(11)6-8-1-2-9-10(5-8)16-7-15-9/h1-5H,6-7,12H2 . The compound consists of a pyrazole ring attached to a benzodioxole group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formula (C11H11N3O2), molecular weight (217.22), and its structural representation .Scientific Research Applications
Virtual Screening and Biochemical Studies
The compound has been involved in virtual screening targeting the urokinase receptor, leading to the discovery of analogs with significant inhibition of breast MDA-MB-231 invasion, migration, and adhesion, as well as the blocking of angiogenesis. These compounds demonstrated potential in inhibiting cell growth and inducing apoptosis, with promising pharmacokinetic properties for further research in metastasis treatment (F. Wang et al., 2011).
Antiamnestic and Antihypoxic Activities
The compound is part of a series screened for antiamnestic and antihypoxic activities, showing significant potential in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice. This indicates its potential in cognitive enhancement and protective effects against CO2-induced memory impairment (S. Ono et al., 1995).
Anti-Estrogenic and Uterotrophic Activities
The compound has been evaluated for its affinity for the estrogen receptor and its anti-estrogenic and uterotrophic activities. It's part of a series of compounds that showed high affinity for estrogen receptors and significant anti-estrogenic activities, indicating its potential in treatments related to estrogen receptor modulation (A. Sharma et al., 1990).
Antioxidant Activities
Benzothiazole derivatives, which the compound is a part of, have been studied for their effects on antioxidating activities in mice with high-fat diets. These studies suggest the potential of such compounds in improving antioxidating activities, which can be crucial for managing oxidative stress-related disorders (Hua Erbin, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11-3-4-13-14(11)6-8-1-2-9-10(5-8)16-7-15-9/h1-5H,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKYUIFXDRHQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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